molecular formula C12H17NO B13066140 3-[(3,4-Dimethylphenyl)methoxy]azetidine

3-[(3,4-Dimethylphenyl)methoxy]azetidine

Cat. No.: B13066140
M. Wt: 191.27 g/mol
InChI Key: MEUZZYTZLYSPAA-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenyl)methoxy]azetidine is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine typically involves the reaction of 3,4-dimethylbenzyl alcohol with azetidine under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of azetidine to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethylphenyl)methoxy]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated reagents (e.g., alkyl halides, aryl halides)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives (e.g., alcohols, amines)

    Substitution: Functionalized azetidine derivatives

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethylphenyl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Dimethylphenyl)methoxy]pyrrolidine
  • 3-[(3,4-Dimethylphenyl)methoxy]piperidine
  • 3-[(3,4-Dimethylphenyl)methoxy]morpholine

Uniqueness

3-[(3,4-Dimethylphenyl)methoxy]azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties compared to its five- and six-membered counterparts. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-[(3,4-dimethylphenyl)methoxy]azetidine

InChI

InChI=1S/C12H17NO/c1-9-3-4-11(5-10(9)2)8-14-12-6-13-7-12/h3-5,12-13H,6-8H2,1-2H3

InChI Key

MEUZZYTZLYSPAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COC2CNC2)C

Origin of Product

United States

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